1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

Description

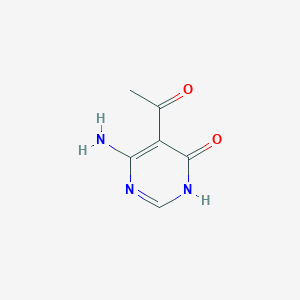

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, and an acetyl group at position 3. Pyrimidine derivatives are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity .

Propriétés

Formule moléculaire |

C6H7N3O2 |

|---|---|

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

5-acetyl-4-amino-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7N3O2/c1-3(10)4-5(7)8-2-9-6(4)11/h2H,1H3,(H3,7,8,9,11) |

Clé InChI |

DNSRHYIDYPDGNW-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(N=CNC1=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-amino-6-hydroxypyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 1-(4-Amino-6-oxopyrimidin-5-yl)ethanone.

Reduction: Formation of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be contextualized by comparing it to related pyrimidine and ethanone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Crystallographic and Structural Analysis

- X-ray Diffraction : Compounds like the fluorophenyl derivative () were analyzed using SHELX software, revealing planar pyrimidine rings and intermolecular hydrogen bonds. The target compound likely exhibits similar stability and crystallinity due to its hydrogen-bonding capabilities .

- Conformational Flexibility : The acetyl group at position 5 may introduce torsional flexibility, contrasting with rigid fused-ring systems (e.g., quinazoline in ) .

Activité Biologique

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is a structural analog of various nucleosides and has been investigated for its role in inhibiting specific enzymatic pathways crucial for cell proliferation and viral replication.

The molecular formula of this compound is , with a molecular weight of 168.16 g/mol. Its structure includes an amino group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4O |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in nucleotide synthesis. Specifically, it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in the de novo synthesis of purines. By inhibiting this enzyme, the compound effectively disrupts the proliferation of cancer cells and may also impact viral replication processes.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including KB (human cervical carcinoma) and IGROV1 (ovarian carcinoma) cells. The compound's efficacy was assessed through colony formation assays, where it achieved over 99% inhibition at concentrations as low as 1 nM .

Antiviral Activity

In addition to its antitumor effects, this compound has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral polymerases or other essential enzymes involved in the viral life cycle. Such activity could position it as a candidate for further development in antiviral therapies .

Case Study 1: Antitumor Efficacy

A study conducted on SCID mice bearing KB tumors demonstrated that treatment with this compound resulted in significant tumor regression. The compound was administered at varying doses, leading to complete remission in several cases. The mechanism was linked to selective transport via folate receptors, enhancing cellular uptake and subsequent inhibition of tumor growth .

Case Study 2: Viral Inhibition

In another investigation focusing on influenza virus, compounds structurally related to this compound were found to exhibit promising antiviral activity against low micromolar concentrations. These findings suggest that modifications to the pyrimidine structure can enhance bioactivity against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.